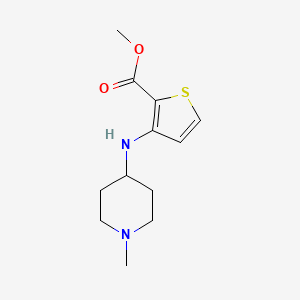
3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a thiophene ring, a piperidine ring, and a carboxylic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials such as 1-methyl-4-piperidone.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thiophene ring to a dihydrothiophene.
Substitution: The compound can undergo nucleophilic substitution reactions at the piperidine or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and dihydrothiophenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methyl-piperidin-4-ylamino)-pyridine-2-carboxylic acid methyl ester
- 3-(1-Methyl-piperidin-4-ylamino)-benzene-2-carboxylic acid methyl ester
- 3-(1-Methyl-piperidin-4-ylamino)-furan-2-carboxylic acid methyl ester
Uniqueness
3-(1-Methyl-piperidin-4-ylamino)-thiophene-2-carboxylic acid methyl ester is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
methyl 3-[(1-methylpiperidin-4-yl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C12H18N2O2S/c1-14-6-3-9(4-7-14)13-10-5-8-17-11(10)12(15)16-2/h5,8-9,13H,3-4,6-7H2,1-2H3 |
InChI Key |
ZTFUVGKVCNIWQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















